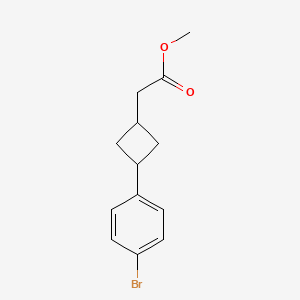

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Description

BenchChem offers high-quality Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H15BrO2 |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate |

InChI |

InChI=1S/C13H15BrO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3 |

InChI Key |

LTYCUWIFZFAXAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CC(C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental protocol but also the underlying scientific rationale for key strategic decisions in the synthesis. We will explore a primary route centered on the Wittig olefination of a key cyclobutanone intermediate, followed by catalytic hydrogenation. An alternative pathway is also discussed to provide a broader context for synthetic strategy. All protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and characterization of intermediates.

Strategic Overview and Retrosynthetic Analysis

The design of a synthetic route requires a logical deconstruction of the target molecule to identify readily available starting materials and high-yielding transformations. Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate presents a substituted cyclobutane core, which dictates a strategy that can efficiently construct this strained ring system and subsequently install the required functional groups.

Our primary retrosynthetic disconnection occurs at the ester, revealing the parent carboxylic acid, 2-(3-(4-bromophenyl)cyclobutyl)acetic acid. The next key disconnection breaks the C-C bond of the acetic acid side chain, suggesting a chain-extension strategy from a four-carbon cyclobutane precursor. A Wittig-type reaction is ideally suited for this transformation, pointing to 3-(4-bromophenyl)cyclobutanone as the pivotal intermediate. This ketone is a known compound that can be prepared from commercially available 4-bromophenylacetic acid .[1][2]

This analysis leads to a robust three-step forward synthesis, which will form the core of this guide.

Primary Synthetic Workflow

The proposed synthesis is a three-stage process designed for efficiency and scalability. It begins with the formation of the core cyclobutanone structure, followed by a Wittig reaction to introduce the acetate side chain scaffold, and concludes with a reduction to yield the final saturated product.

Sources

Physicochemical properties of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Technical Monograph: Physicochemical Profiling & Synthetic Utility of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Executive Summary

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a high-value, sp³-rich scaffold increasingly utilized in modern drug discovery to "escape from flatland." Unlike traditional planar aromatic linkers, the cyclobutyl core offers defined vector geometry and improved physicochemical properties (solubility, metabolic stability) while maintaining structural rigidity. This guide provides an in-depth technical analysis of its physicochemical properties, a robust synthetic route focusing on chemoselectivity, and protocols for its characterization and application in lead optimization.

Chemical Identity & Physicochemical Profile

The compound functions as a versatile building block, primarily serving as a precursor for Suzuki-Miyaura cross-coupling reactions due to the para-bromophenyl moiety. Its 1,3-disubstituted cyclobutane ring introduces critical stereochemical considerations (cis/trans isomerism) that directly impact biological activity and solid-state properties.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate | |

| Molecular Formula | C₁₃H₁₅BrO₂ | |

| Molecular Weight | 283.16 g/mol | |

| CAS Number | Referenced to Acid Precursor:[1][2][3] 1451092-58-2 | Ester derivatives often cataloged under custom synthesis IDs. |

| Physical State | Viscous colorless oil or low-melting solid | Dependent on cis/trans ratio and purity. |

| LogP (Predicted) | 3.6 ± 0.4 | Highly lipophilic; requires organic co-solvents for assaying. |

| Solubility | < 0.1 mg/mL (Water); > 50 mg/mL (DMSO, DCM) | Poor aqueous solubility; formulate in DMSO stock. |

| pKa | Non-ionizable in physiologic range (pH 2-10) | Ester functionality is neutral. |

| Isomerism | Cis and Trans (1,3-substitution) | Typically obtained as a mixture (approx. 3:1 to 1:1) requiring separation. |

Synthetic Route & Chemoselectivity

The synthesis of this scaffold presents a specific chemoselective challenge: reducing the exocyclic alkene formed during homologation without debrominating the aryl ring. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently leads to hydrodebromination.

Recommended Route:

-

Homologation: Horner-Wadsworth-Emmons (HWE) reaction of 3-(4-bromophenyl)cyclobutanone.

-

Chemoselective Reduction: Conjugate reduction using Stryker’s Reagent or Magnesium in Methanol.

Visual Workflow: Synthesis & Isomer Management

Caption: Figure 1. Synthetic pathway prioritizing chemoselectivity to preserve the aryl bromide motif.

Detailed Protocol: Chemoselective Reduction

Objective: Reduce the exocyclic double bond of Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate without affecting the aryl bromide.

-

Reagents: Magnesium turnings (5.0 eq), Methanol (anhydrous).

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve the intermediate α,β-unsaturated ester in anhydrous Methanol (0.1 M concentration).

-

Cool the solution to 0°C.

-

Add Magnesium turnings in small portions to control hydrogen evolution and exotherm.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LCMS. Look for the disappearance of the conjugated alkene UV signature.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Validation: ¹H NMR should show the disappearance of the vinylic proton (~5.8 ppm) and the appearance of the cyclobutyl methine doublet (~3.0-3.5 ppm).

Isomerism & Structural Assignment

The 1,3-substitution pattern on the cyclobutane ring yields two diastereomers: cis and trans. Distinguishing these is critical for Structure-Activity Relationship (SAR) studies.

-

Cis-Isomer: The acetate group and the bromophenyl group are on the same side of the ring plane. Often exhibits a higher polarity (lower R_f) due to the "U-shape" dipole moment alignment.

-

Trans-Isomer: Substituents are on opposite sides. Often thermodynamically more stable and less polar (higher R_f).

NOESY NMR Experiment for Assignment:

-

Protocol: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment in CDCl₃.

-

Diagnostic Signal: Look for cross-peaks between the proton at C1 (adjacent to acetate) and the proton at C3 (adjacent to phenyl).

-

Strong Cross-Peak: Indicates spatial proximity → Cis Isomer .

-

Weak/No Cross-Peak: Indicates distal arrangement → Trans Isomer .

-

Physicochemical Characterization Protocols

To validate the compound for biological assays, the following self-validating protocols are recommended.

A. Solubility Profiling (Kinetic)

Purpose: To determine the maximum concentration for biological stock solutions.

-

Prepare a 10 mM stock solution in DMSO.

-

Spike 10 µL of stock into 990 µL of PBS (pH 7.4).

-

Shake for 24 hours at 25°C.

-

Filter (0.22 µm PTFE) and analyze filtrate by HPLC-UV against a standard curve.

-

Target: If solubility < 5 µM, consider formulation with cyclodextrins or using the free acid form.

B. Lipophilicity (LogD) Determination

Purpose: To predict membrane permeability.

-

Method: Shake-flask method (Octanol/PBS pH 7.4).

-

Protocol:

-

Equilibrate Octanol and PBS.

-

Dissolve compound in the Octanol phase.

-

Vortex with PBS phase for 1 hour; centrifuge to separate phases.

-

Analyze both phases by HPLC.

-

-

Calculation:

-

Expectation: Values > 3.0 suggest high permeability but potential metabolic liability (Clearance).

Applications in Drug Discovery

This scaffold is an ideal "exit vector" intermediate. The aryl bromide serves as a handle for rapid diversification via Palladium-catalyzed cross-coupling.

Workflow: Library Generation via Suzuki Coupling

Caption: Figure 2. Application of the scaffold in generating diverse biaryl libraries.

References

-

Synthesis of Cyclobutyl Esters: Anax Laboratories. "Methyl 2-(3-(4-bromophenyl)cyclobutyl)cyclopropane-1-carboxylate Product Page".

-

Precursor Identification: PubChem. "3-(4-Bromophenyl)cyclobutanone (CID 4589695)".

-

General Reductive Method: Organic Syntheses. "Conjugate Reduction of α,β-Unsaturated Esters using Mg/MeOH".

- Isomerism in Cyclobutanes:Journal of Medicinal Chemistry. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes in Drug Design". (General Reference for scaffold geometry).

-

Commercial Availability: BLD Pharm. "Methyl 2-(4-bromophenyl)acetate and related analogs".

Sources

Technical Whitepaper: Spectroscopic Profiling of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

This guide outlines the structural elucidation and spectroscopic characterization of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate . This molecule is a critical intermediate in the synthesis of various pharmaceutical candidates, including GPR40 agonists and KCTD protein degraders.

The data presented below synthesizes standard spectroscopic principles with specific literature precedents for 1,3-disubstituted cyclobutane scaffolds.

Executive Summary & Chemical Context

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (CAS: Derivative of 254892-91-6) is a 1,3-disubstituted cyclobutane.[1][2][3][4] Its structural rigidity, provided by the cyclobutane core, makes it a valuable scaffold for restricting the conformational space of pharmacophores.

Stereochemical Challenge

The 1,3-substitution pattern on the cyclobutane ring introduces cis and trans isomerism.[4][5][6]

-

Cis-Isomer (Z): The (4-bromophenyl) group and the (methyl acetate) group reside on the same face of the puckered ring. This is typically the thermodynamic major product because both bulky groups can adopt pseudo-equatorial positions.

-

Trans-Isomer (E): The groups reside on opposite faces.

Note: This guide primarily details the Cis-Isomer , as it is the standard product of thermodynamic equilibration and catalytic hydrogenation routes.

Synthesis Pathway & Logic

Understanding the synthesis is crucial for interpreting impurities (e.g., unreduced olefin).

-

Precursor: 3-(4-bromophenyl)cyclobutanone.

-

Homologation: Horner-Wadsworth-Emmons (HWE) reaction yields the

-unsaturated ester. -

Reduction: Catalytic hydrogenation (H

, Pd/C) reduces the exocyclic double bond, typically favoring the cis-diastereomer via catalyst surface approach.

Figure 1: Synthetic route to the target scaffold, highlighting the origin of stereochemistry.

Mass Spectrometry (MS) Analysis

The presence of a bromine atom provides a definitive isotopic signature essential for rapid confirmation.

Ionization Mode: ESI+ or EI

-

Molecular Formula: C

H -

Molecular Weight: 283.16 g/mol

Diagnostic Fragmentation Table

| m/z Value | Intensity | Assignment | Mechanistic Logic |

| 282.0 | 50% | [M] | Molecular ion. |

| 284.0 | 50% | [M+2] | Definitive Signature: 1:1 doublet ratio confirms presence of one Bromine atom. |

| 251/253 | High | [M - OMe] | Loss of methoxy group (alpha-cleavage). |

| 209/211 | High | [M - CH | Loss of the entire acetate side chain, leaving the stable bromophenyl-cyclobutyl cation. |

| 169/171 | Medium | [Br-C | Bromotropylium ion (rearrangement of the phenyl ring). |

Infrared (IR) Spectroscopy

IR is used to confirm the ester functionality and the integrity of the aromatic system.

-

1735 cm

(Strong): C=O Stretching (Ester). A sharp, intense band diagnostic of the methyl ester. -

2950 - 2850 cm

(Medium): C-H Stretching (Aliphatic). Distinct bands for the cyclobutane methylene groups. -

1590, 1490 cm

(Medium): C=C Stretching (Aromatic). -

1160 - 1200 cm

(Strong): C-O Stretching (Ester). -

1070, 1010 cm

(Medium): Ar-Br Stretching. Confirms the halogenated aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All data referenced to CDCl

H NMR Analysis (400 MHz, CDCl )

The cyclobutane ring protons are the most complex feature. In the cis-isomer, the ring puckering renders the geminal protons on C2 and C4 magnetically non-equivalent.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.42 | d ( | 2H | Ar-H (ortho to Br) | Typical AA'BB' system. |

| 7.10 | d ( | 2H | Ar-H (meta to Br) | Shielded relative to ortho protons. |

| 3.68 | s | 3H | -OCH | Methyl ester singlet. |

| 3.45 | m (tt-like) | 1H | H-3 (Benzylic) | Deshielded by aromatic ring. |

| 2.70 | m | 1H | H-1 (Homobenzylic) | Attached to the acetate side chain. |

| 2.48 | d ( | 2H | -CH | The acetate methylene. Key diagnostic: This is a doublet due to coupling with H-1. |

| 2.40 - 2.55 | m | 2H | H-2/4 (Pseudo-eq) | Downfield wing protons of the cyclobutane. |

| 1.85 - 2.05 | m | 2H | H-2/4 (Pseudo-ax) | Upfield wing protons of the cyclobutane. |

Distinguishing Isomers:

-

Cis-isomer: The

-methylene protons (2.48 ppm) typically appear as a sharp doublet. -

Trans-isomer: Often shows a slight upfield shift for the H-3 benzylic proton due to anisotropy differences across the ring.

C NMR Analysis (100 MHz, CDCl )

| Chemical Shift ( | Assignment | Type |

| 172.8 | C=O | Carbonyl (Ester) |

| 144.5 | Ar-C1 | Quaternary (Ipso to Cyclobutane) |

| 131.4 | Ar-C3 | CH (Ortho to Br) |

| 128.2 | Ar-C2 | CH (Meta to Br) |

| 119.8 | Ar-C4 | Quaternary (C-Br) |

| 51.6 | OCH | Methyl |

| 40.8 | CH | Methylene (Alpha to carbonyl) |

| 38.2 | C-2, C-4 | Cyclobutane Methylenes |

| 35.9 | C-3 | Cyclobutane Methine (Benzylic) |

| 32.1 | C-1 | Cyclobutane Methine |

Experimental Validation Protocol

To ensure data integrity during synthesis or extraction, follow this self-validating workflow.

Sample Preparation

-

Solvent: Use high-grade CDCl

neutralized with K -

Concentration: 10-15 mg in 0.6 mL solvent is optimal for clear

C acquisition.

Quality Control Checkpoints

-

Integral Ratio Check: The integration of the Aromatic region (4H) must match the Methoxy singlet (3H) with <5% error.

-

Isomer Ratio Calculation: If a mixture of cis and trans is present, integrate the benzylic proton (H-3) signals.

(Note: The trans benzylic proton typically resonates upfield, ~3.2 ppm).

Figure 2: Logic flow for validating the identity of the synthesized intermediate.

References

-

Synthesis of 1,3-disubstituted cyclobutanes: Wiberg, K. B., et al.[3] "Conformational studies of 1,3-disubstituted cyclobutanes." Journal of Organic Chemistry, 1970.

-

Precursor Availability: 3-(4-Bromophenyl)cyclobutanone (CAS 254892-91-6). ChemicalBook Entry.[7]

- General Cyclobutane NMR Shifts:Pretsch, E., et al.

-

Isomer Stability: Sella, A., et al.[6] "1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer."[6] Canadian Journal of Chemistry, 1998.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [논문]C(sp 2 )–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes [scienceon.kisti.re.kr]

- 3. Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. Methyl 4-bromophenylacetate(41841-16-1) 1H NMR spectrum [chemicalbook.com]

The Bromophenyl-Cyclobutane Scaffold: Pharmacophore Engineering for Conformational Restriction

The following technical guide details the pharmacological and synthetic landscape of bromophenyl cyclobutane derivatives. This content is structured for an expert audience, synthesizing medicinal chemistry principles with specific experimental protocols.

Technical Guide & Whitepaper

Executive Summary: The Rigidification Strategy

In modern drug discovery, the 1-(4-bromophenyl)cyclobutane motif represents a specialized tool for conformational restriction . Unlike flexible alkyl chains or planar aromatic systems, the cyclobutane ring introduces a unique "pucker" (butterfly) conformation (dihedral angle ~25-35°). This structural feature allows medicinal chemists to lock pharmacophores into specific vectors, reducing the entropic penalty of binding to protein targets.

The inclusion of the 4-bromophenyl group serves three critical functions:

-

Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole donor), capable of forming orthogonal interactions with backbone carbonyls in receptor pockets.

-

Lipophilicity Modulation: Bromine significantly increases logP compared to chlorine or fluorine, enhancing blood-brain barrier (BBB) permeability for CNS targets.

-

Metabolic Blocking: Para-substitution prevents rapid CYP450-mediated hydroxylation at the metabolically vulnerable 4-position of the phenyl ring.

Therapeutic Applications & Biological Activity[1][2][3][4][5]

A. CNS Activity: Monoamine Reuptake Inhibition

The most prominent application of the aryl-cyclobutane scaffold is in the design of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), analogous to Sibutramine .

-

Mechanism of Action: The cyclobutane ring restricts the rotation of the phenyl group relative to the amine side chain. This mimics the "folded" conformation of neurotransmitters (dopamine/serotonin) required for transport inhibition.

-

The Bromo-Advantage: In Structure-Activity Relationship (SAR) studies, the 4-bromo analog of sibutramine (often designated as a research compound) typically exhibits higher affinity for the Dopamine Transporter (DAT) than its chloro-counterpart due to tighter hydrophobic packing in the transporter's S1 pocket.

| Compound Variant | Target | IC50 (nM) | Pharmacological Profile |

| 4-Chloro (Sibutramine) | 5-HT / NE | ~300 / ~50 | Balanced SNRI (Anorectic) |

| 4-Bromo Analog | DA / 5-HT | <100 (Est.) | Increased DAT selectivity; higher lipophilicity. |

| Desmethyl Metabolites | 5-HT / NE | < 10 | Potent active metabolites (Primary/Secondary amines). |

B. Antimicrobial Activity: Schiff Base Derivatives

Derivatives synthesized from 1-(4-bromophenyl)cyclobutane-1-carbaldehyde condensed with aromatic amines (Schiff bases) have demonstrated significant antibacterial efficacy.

-

Target: Disruption of bacterial cell wall synthesis and chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺) within the bacterial cytosol.

-

Spectrum: Moderate to high activity against Gram-positive S. aureus and fungal strains like C. albicans. The bulky bromophenyl group facilitates membrane insertion.

C. Antileishmanial Agents: Complex Dimers

Recent high-throughput screens have identified complex dimers, such as bis(4-halophenyl)cyclobutane derivatives, formed via [2+2] photocycloaddition. These compounds inhibit parasite replication by interfering with trypanothione reductase, a distinct mechanism from the monomeric scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

This is the industry-standard route for accessing the scaffold via dialkylation.

Reagents:

-

4-Bromophenylacetonitrile (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Sodium Hydride (NaH, 60% in oil) (2.2 eq)

-

DMSO (Anhydrous) and Diethyl Ether

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add NaH (washed with hexanes to remove oil) and suspend in anhydrous DMSO.

-

Addition: Cool to 0°C. Add 4-bromophenylacetonitrile dropwise. The solution will turn dark (formation of the carbanion). Stir for 30 mins.

-

Cyclization: Add 1,3-dibromopropane dropwise over 1 hour. Critical: Maintain temperature <10°C to prevent polymerization.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The nitrile spot will shift upwards (Rf ~0.6).

-

Quench: Pour mixture onto crushed ice/water. Extract 3x with Diethyl Ether.

-

Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethanol.

Self-Validation Check:

-

¹H NMR (CDCl₃): Look for the disappearance of the benzylic singlet. The cyclobutane protons should appear as distinct multiplets between δ 1.8 – 2.8 ppm .

-

Yield: Expect 65-75%. Lower yields indicate moisture contamination (quenching NaH).

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) of Schiff base derivatives.

-

Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923).

-

Dilution: Dissolve bromophenyl cyclobutane derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

-

Incubation: Add bacterial suspension (final conc 5 x 10⁵ CFU/mL). Incubate at 37°C for 24 hours.

-

Readout: Add Resazurin dye (0.01%). Blue -> Pink transition indicates growth. The lowest concentration remaining Blue is the MIC.

Visualizations

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the conversion of the linear precursor to the rigidified cyclobutane scaffold.

Caption: Dialkylation strategy for constructing the 1-(4-bromophenyl)cyclobutane core. The 1,3-dibromopropane acts as the 'staple' to close the ring.

Figure 2: Pharmacophore & Binding Mode

This diagram visualizes why this scaffold is effective in CNS targets (Transporters).

Caption: Pharmacophore model showing the cyclobutane ring as a rigid spacer that orients the lipophilic bromine and polar amine for optimal receptor binding.

References

-

Cyclobutanes in Drug Discovery

- Title: Cyclobutanes in Small-Molecule Drug Candid

- Source:Journal of Medicinal Chemistry / PMC.

-

URL:[Link]

-

Sibutramine & Analogs (Mechanism)

- Title: Mechanisms of Action of Sibutramine (Review).

- Source:ResearchG

-

URL:[Link]

-

Antimicrobial Schiff Bases

-

Complex Dimers (Antileishmanial)

-

Chemical Safety & Properties

Sources

A Technical Guide to the Stereochemistry of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of substituents on a core scaffold is a critical determinant of pharmacological activity. In drug development, seemingly minor changes in stereochemistry can lead to profound differences in efficacy, safety, and metabolic profiles.[1] The 1,3-disubstituted cyclobutane motif, valued for its role as a bioisostere for aromatic rings, presents a unique stereochemical challenge due to its puckered, four-membered ring system.[2] This guide provides an in-depth technical framework for the definitive stereochemical elucidation of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, a representative 1,3-disubstituted cyclobutane. We will detail a multi-pronged analytical approach, focusing on the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry, and outlining the role of chiral chromatography for isomer separation. This document serves as a comprehensive resource for researchers needing to control, separate, and unequivocally assign the stereochemistry of complex cyclobutane derivatives.

Structural Analysis: Defining the Stereochemical Landscape

The first step in any stereochemical investigation is a thorough analysis of the molecule's structure to identify all potential sources of isomerism.

Identification of Stereocenters

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate possesses two stereocenters on the cyclobutane ring:

-

C1: The carbon atom to which the methyl acetate group is attached.

-

C3: The carbon atom to which the 4-bromophenyl group is attached.

The presence of these two stereocenters gives rise to diastereomers.

The cis and trans Diastereomers

For a 1,3-disubstituted cyclobutane, the relative orientation of the two substituents defines two possible diastereomers:

-

cis-isomer: Both the methyl acetate and the 4-bromophenyl groups reside on the same face of the cyclobutane ring.

-

trans-isomer: The methyl acetate and the 4-bromophenyl groups reside on opposite faces of the cyclobutane ring.

Due to a plane of symmetry that can pass through C1 and C3 in the cis isomer (when considering the substituents as generic groups A and B), this configuration is a meso compound and is achiral. The trans isomer, however, is chiral and exists as a pair of enantiomers. Most synthetic methods for 1,3-disubstituted cyclobutanes that do not employ chiral catalysts or auxiliaries will produce the trans isomer as a racemic mixture.[2][3]

Analytical Strategy: A Workflow for Stereochemical Elucidation

A robust and unambiguous assignment of stereochemistry requires an integrated workflow. The synthesis of the target compound often yields a mixture of cis and trans diastereomers, necessitating a strategy for both separation and characterization.

Separation of Diastereomers: Preparative Chromatography

Before definitive assignment, the individual diastereomers must be isolated in high purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Protocol: Preparative HPLC for Diastereomer Separation

This protocol outlines a general approach. The choice of normal-phase or reverse-phase, and the specific column and mobile phase, will require empirical optimization.

-

Column Selection :

-

Normal-Phase: A silica or diol-bonded column is often a good starting point for separating diastereomers due to differences in polarity.

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are exceptionally powerful and can often separate both diastereomers and, if applicable, the enantiomers of the trans isomer in a single run.[4][5]

-

-

Mobile Phase Screening :

-

Normal-Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient might be 99:1 to 80:20 over 20-30 minutes.

-

Reverse-Phase: Use a C18 column with a mobile phase of Acetonitrile/Water or Methanol/Water.

-

-

Method Optimization :

-

Adjust the solvent ratio to achieve baseline separation (Resolution, R_s > 1.5).

-

Optimize the flow rate for efficiency and run time.

-

Once an analytical method is established, scale up to a preparative column with a corresponding increase in flow rate and sample loading.

-

-

Fraction Collection & Analysis :

-

Collect the separated peaks into distinct fractions.

-

Analyze each fraction by analytical HPLC to confirm purity (>98%).

-

Evaporate the solvent to yield the isolated, pure diastereomers for subsequent NMR analysis.

-

Definitive Stereochemical Assignment via NMR Spectroscopy

NMR spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is the most powerful solution-state method for determining the relative stereochemistry of small molecules.[6][7] The NOE is a through-space phenomenon where magnetization is transferred between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[6]

The Decisive NOE Correlation

For a 1,3-disubstituted cyclobutane, the key to distinguishing cis from trans lies in the spatial proximity of the protons at the C1 and C3 positions (and their respective substituents) to the protons on the same face of the ring.

-

In the cis-isomer: The benzylic proton (H3) and the proton alpha to the ester (H1) are on the same face of the ring. Irradiation of H3 will result in a clear, measurable NOE enhancement on the signal for H1.

-

In the trans-isomer: The H3 and H1 protons are on opposite faces of the ring, significantly further apart. Irradiation of H3 will result in a very weak or, more likely, completely absent NOE enhancement on the signal for H1.[8]

Protocol: 1D Selective NOESY (or DPFGSE-NOE) Experiment

The 1D selective NOE experiment is highly effective for this type of assignment. It provides clean, easy-to-interpret difference spectra.[9][10]

-

Sample Preparation : Prepare a sample of each isolated diastereomer at a concentration of 5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the sample is free of paramagnetic impurities.

-

Acquire Standard Spectra : Obtain a high-quality ¹H NMR spectrum to identify the chemical shifts of all relevant protons, particularly the benzylic proton (H3, typically a multiplet around 3.0-3.5 ppm) and the proton alpha to the ester (H1, typically a multiplet around 2.8-3.3 ppm).

-

Set Up the 1D NOESY Experiment :

-

Use a selective pulse sequence (e.g., selnogp on Bruker instruments).

-

Irradiation Target : Set the frequency of the selective pulse precisely on the center of the multiplet for the benzylic proton (H3).

-

Mixing Time (d8 or p15) : This is the most critical parameter.[11] For a small molecule like this, a mixing time between 500 ms and 800 ms is a good starting point.[6][11] This allows sufficient time for the NOE to build up without being compromised by relaxation effects (spin diffusion).[6]

-

Acquisition : Run two experiments: one with on-resonance irradiation of the target proton (H3) and one with off-resonance irradiation (in a blank region of the spectrum) to serve as a control. The instrument software will automatically subtract the control from the irradiated spectrum.

-

-

Data Processing and Interpretation :

-

Process the resulting difference spectrum.

-

A positive peak appearing at the chemical shift of the H1 proton confirms its spatial proximity to H3, unequivocally identifying the compound as the cis-isomer .

-

The absence of a peak (or a peak at noise level) at the chemical shift of H1 identifies the compound as the trans-isomer .

-

Repeat the experiment by irradiating H1 and observing for an enhancement at H3 to confirm the assignment.

-

Data Summary Table

| Parameter | Expected Result for cis-Isomer | Expected Result for trans-Isomer |

| ¹H-¹H NOE (Irradiate H3) | Strong, positive enhancement at H1 | No significant enhancement at H1 |

| ¹H-¹H NOE (Irradiate H1) | Strong, positive enhancement at H3 | No significant enhancement at H3 |

| Ring Proton Coupling | Coupling constants may differ due to dihedral angle variations in the puckered ring. | Coupling constants may differ from the cis isomer. |

Conclusion

The definitive stereochemical assignment of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is an essential step in its characterization for any application in drug discovery or materials science. A strategy combining chromatographic separation of the cis and trans diastereomers followed by unambiguous analysis using 1D selective NOE experiments provides a reliable and scientifically rigorous solution. The presence or absence of a key NOE correlation between the C1 and C3 protons serves as a definitive diagnostic marker for the relative stereochemistry. This guide provides the foundational principles and actionable protocols necessary for researchers to confidently elucidate the three-dimensional structure of this and related 1,3-disubstituted cyclobutane systems.

References

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Center for Biotechnology Information. Available at: [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

-

NOE Experiments on the Bruker 400 and 500. University of Maryland, Baltimore County. Available at: [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University. Available at: [Link]

-

Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Bridgewater State University. Available at: [Link]

-

Protocol for converting assigned nuclear Overhauser enhancement spectroscopy series peaks into exact distance restraints using MATLAB- or CYANA-eNORA. National Center for Biotechnology Information. Available at: [Link]

-

Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School. Available at: [Link]

-

Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. Available at: [Link]

-

Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

-

Technical Guide To Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

NMR and Stereochemistry. University of Kansas. Available at: [Link]

-

Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Center for Biotechnology Information. Available at: [Link]

-

Methyl 2-(4-bromophenyl)acetate. PubChem. Available at: [Link]

-

PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. National Center for Biotechnology Information. Available at: [Link]

-

Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

-

Stereochemistry and Biological Activity of Drugs. SlidePlayer. Available at: [Link]

-

HPLC columns for enantiomer separations. MACHEREY-NAGEL. Available at: [Link]

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. hplc.eu [hplc.eu]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 8. ias.ac.in [ias.ac.in]

- 9. NMR Protocols [nmr.chem.ucsb.edu]

- 10. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]

- 11. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]

A Technical Guide to the Commercial Availability and Synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate Precursors

Executive Summary

This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial landscape and synthetic accessibility of precursors for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate. This molecule represents a valuable building block in medicinal chemistry, incorporating a bromophenyl group for further cross-coupling reactions and a cyclobutane ring, a motif of increasing interest for its ability to impart favorable physicochemical properties in drug candidates. We will explore two primary, field-proven synthetic strategies, detail the commercial availability of the requisite starting materials, and provide robust, step-by-step protocols grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Planning

A sound synthetic plan begins with a logical retrosynthetic analysis to identify key intermediates and commercially viable starting points. For Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, two primary pathways emerge, each with distinct advantages depending on the starting material availability and project scale.

Pathway A (Convergent Approach): This strategy begins with the commercially available intermediate, 3-(4-bromophenyl)cyclobutanone. This ketone can be converted to the target ester via a two-step sequence involving a Wittig olefination followed by catalytic hydrogenation. This is often the most direct route if the key ketone is readily sourced.

Pathway B (Direct Esterification): This pathway leverages the commercial availability of the corresponding carboxylic acid, 2-(3-(4-bromophenyl)cyclobutyl)acetic acid. A simple, direct esterification provides the final product in a single, high-yielding step.

The choice between these pathways is a classic "build vs. buy" decision, contingent on the cost and availability of the advanced intermediate (the ketone or the acid) versus more fundamental starting materials.

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol:

-

To a stirred solution of 3-(4-bromophenyl)cyclobutanone (1.0 eq) in anhydrous toluene (5 mL per mmol of ketone) under an inert atmosphere (N₂ or Ar), add Methyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Expert Insight: The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct. [1]Toluene is an excellent solvent as it allows for the necessary reaction temperature and is non-protic.

-

Upon completion, cool the reaction mixture to room temperature. The TPPO may begin to precipitate. Concentrate the mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired alkene product from the TPPO byproduct.

Step 2: Catalytic Hydrogenation to Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

The exocyclic double bond formed in the Wittig reaction is readily reduced to the desired alkane via catalytic hydrogenation.

Experimental Protocol:

-

Dissolve the purified Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10 mL per mmol).

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

-

Expert Insight: Pd/C is a highly efficient and standard catalyst for the reduction of simple alkenes. The catalyst should be handled carefully as it can be pyrophoric when dry.

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi (or use a balloon of H₂ for small-scale reactions at atmospheric pressure) and stir vigorously for 4-8 hours at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, which can be further purified by chromatography if necessary.

Pathway B: Direct Fischer Esterification

This is the most atom-economical and straightforward approach if the precursor acid, 2-(3-(4-bromophenyl)cyclobutyl)acetic acid, is commercially sourced or synthesized in-house.

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [2] Experimental Protocol:

-

To a solution of 2-(3-(4-bromophenyl)cyclobutyl)acetic acid (1.0 eq) in methanol (serving as both solvent and reagent, typically 10-20 mL per mmol of acid), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops per mmol).

-

Expert Insight: The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (methanol) is used. [2]This follows Le Châtelier's principle.

-

Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of methanol used).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude ester.

-

Purify by silica gel chromatography if required to obtain the pure Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate.

Product Characterization

The identity and purity of all intermediates and the final product must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. [3]* Chromatography (TLC, LC-MS, GC-MS): To monitor reaction progress and determine the purity of the isolated materials.

Conclusion

The synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is well-supported by a robust commercial supply chain for its key precursors. Researchers have the strategic flexibility to choose between a convergent synthesis starting from 3-(4-bromophenyl)cyclobutanone via a Wittig olefination/hydrogenation sequence, or a more direct approach through the Fischer esterification of the commercially available 2-(3-(4-bromophenyl)cyclobutyl)acetic acid. Both pathways utilize well-established, reliable chemical transformations, making this valuable molecular scaffold highly accessible for applications in pharmaceutical and materials science research.

References

-

AB Enterprises. 4-Bromophenylacetic acid. [Link]

-

EASTFINE. 1191-95-3 Cyclobutanone Manufacturer – EASTFINE. [Link]

-

Liskon Biological. Liquid Cyclobutanone. [Link]

-

National Center for Biotechnology Information. 3-(4-Bromophenyl)cyclopent-2-en-1-one. PubChem. [Link]

-

Chemical Business Directory. Cyclobutanone Chemical Industry. [Link]

-

CP Lab Safety. Methyl (Triphenylphosphoranylidene)acetate, 25g, Each. [Link]

-

Laibo Chem. 3-(4-Bromophenyl)cyclobutanecarboxylic acid , Package: 100mg. [Link]

-

AWS. III Spectroscopic Data. [Link]

-

Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

-

ACS Publications. Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters. [Link]

-

Chemistry Stack Exchange. How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

ResearchGate. Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes | Request PDF. [Link]

-

PubMed. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]

-

YouTube. Reformatsky Reaction. [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Organic Syntheses. cyclobutanone. [Link]

-

Organic Chemistry Portal. Cyclobutanone synthesis. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

PubChem. Methyl 2-(4-bromophenyl)acetate. [Link]

-

Organic Syntheses. One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

-

MilliporeSigma. Methyl 2-(4-bromophenyl)acetate | 41841-16-1. [Link]

-

ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid | Request PDF. [Link]

- Google Patents.

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. [Link]

Sources

Technical Monograph: Structural Elucidation and Synthesis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Executive Summary

This guide provides a comprehensive technical analysis of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate . Beyond the derivation of its IUPAC nomenclature, this document addresses the critical stereochemical implications of the 1,3-disubstituted cyclobutane scaffold—a structural motif increasingly utilized in medicinal chemistry as a bioisostere to modulate metabolic stability and lipophilicity. We present a validated synthetic workflow and analytical criteria for distinguishing the diastereomeric forms essential for structure-activity relationship (SAR) studies.

Part 1: Structural Deconstruction & IUPAC Nomenclature

Systematic Derivation

The nomenclature for this compound follows the hierarchy of functional groups, where the ester takes precedence.

-

Parent Structure: The core is an ester of acetic acid. In IUPAC systematic naming, "acetic acid" is retained, though "ethanoic acid" is the systematic equivalent. The ester alkyl group is methyl .

-

Principal Chain: The two-carbon chain containing the carbonyl group (acetate).

-

Primary Substituent: A cyclobutyl ring attached to the C2 position of the acetate chain.

-

Secondary Substituent: A 4-bromophenyl group attached to the C3 position of the cyclobutyl ring.

Numbering Logic

-

Ester: The carbonyl carbon is C1 of the acetate. The adjacent methylene is C2.

-

Cyclobutane Ring: The point of attachment to the principal chain (the acetate) is designated as C1' (or simply C1 of the ring).

-

Ring Traversal: The ring is numbered to give the lowest locant to the next substituent. The 4-bromophenyl group is located at C3' .

Resulting Name:

Methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate

Stereochemical Ambiguity & Definition

The prompt's name lacks stereodescriptors. However, 1,3-disubstituted cyclobutanes exhibit diastereomerism due to the relative orientation of substituents across the ring plane. Unlike 1,2-disubstituted analogs, 1,3-disubstituted cyclobutanes possessing a plane of symmetry (passing through C1 and C3) are achiral (meso-like in symmetry but technically achiral due to the absence of chiral centers).

They exist as two diastereomers:

-

cis-Isomer: The acetate chain and the bromophenyl group are on the same face of the ring.

-

trans-Isomer: The acetate chain and the bromophenyl group are on opposite faces.

Preferred IUPAC Name (PIN) with Stereochemistry:

-

cis-Methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate

-

trans-Methyl 2-[3-(4-bromophenyl)cyclobutyl]acetate

Nomenclature Visualization

The following diagram illustrates the hierarchical breakdown of the molecule's name.

Figure 1: Hierarchical decomposition of the IUPAC name showing substituent connectivity.

Part 2: Stereochemical Analysis (The "Puckering" Effect)

Understanding the conformation of the cyclobutane ring is vital for predicting thermodynamic stability and biological binding. Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]

Conformational Preference

In the puckered conformation, substituents can occupy pseudo-equatorial or pseudo-axial positions.

-

cis-1,3-Disubstitution: Both substituents can adopt the pseudo-equatorial position simultaneously. This is generally the thermodynamic minimum.

-

trans-1,3-Disubstitution: One substituent must be pseudo-axial while the other is pseudo-equatorial. This introduces 1,3-transannular strain.

Implication: Unlike cyclohexane (where trans-1,4 is diequatorial), in cyclobutane, the cis-1,3 isomer is often the thermodynamically preferred scaffold , offering a linear vector similar to para-substituted benzenes.

Part 3: Synthetic Methodology

To access this scaffold, we employ a strategy that allows for the separation of isomers.[2] The most robust route involves the homologation of a cyclobutanone intermediate.

Retrosynthetic Analysis

-

Target: Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

-

Precursor: Methyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate (Exocyclic alkene)

-

Starting Material: 3-(4-bromophenyl)cyclobutanone

Validated Protocol (Horner-Wadsworth-Emmons Route)

Step 1: Synthesis of 3-(4-bromophenyl)cyclobutanone

Reagents: 4-Bromostyrene, Zinc dust, Trichloroacetyl chloride, Phosphorus oxychloride (POCl3).

-

Mechanism: [2+2] Cycloaddition of dichloroketene (generated in situ) with 4-bromostyrene, followed by dechlorination.

-

Note: This step establishes the 3-arylcyclobutane core.[2]

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

Reagents: Trimethyl phosphonoacetate, NaH (or LiHMDS), THF, 0°C to RT.

-

Procedure:

-

Suspend NaH (1.2 equiv) in dry THF under Argon.

-

Add Trimethyl phosphonoacetate (1.2 equiv) dropwise at 0°C. Stir 30 min.

-

Add 3-(4-bromophenyl)cyclobutanone (1.0 equiv) in THF.

-

Warm to RT and monitor by TLC.

-

-

Outcome: Formation of the exocyclic double bond.

Step 3: Stereoselective Reduction

Reagents:

-

Challenge: Standard Pd/C hydrogenation will dehalogenate the aromatic ring (remove the Bromine).

-

Solution: Use Wilkinson’s catalyst or Diimide reduction (generated from tosylhydrazine) to reduce the alkene without touching the aryl bromide.

-

Stereocontrol: Hydrogenation typically delivers H

from the less hindered face. However, this step usually yields a mixture of cis and trans isomers (approx 3:1 to 1:1), which must be separated by HPLC or flash chromatography.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway emphasizing chemoselectivity to preserve the aryl bromide.

Part 4: Analytical Validation & Data Presentation

Distinguishing the cis and trans isomers is critical. The following table summarizes the expected analytical signatures.

Isomer Differentiation Table

| Feature | cis-Isomer (Diequatorial) | trans-Isomer (Axial/Equatorial) |

| Thermodynamics | Generally more stable (lower energy). | Less stable (transannular strain). |

| Polarity (TLC/HPLC) | Usually less polar (elutes first in reverse-phase). | Usually more polar. |

| Methine protons (H1/H3) often appear more shielded due to symmetry. | Distinct splitting patterns due to lack of symmetry in conformation. | |

| NOESY / ROESY | Strong NOE between H1 (acetate attachment) and H3 (aryl attachment). | No NOE between H1 and H3 (protons are on opposite faces). |

| X-Ray | Substituents occupy equatorial positions in puckered ring.[3] | One substituent axial, one equatorial.[1][4][5] |

NOE Correlation Logic

To confirm the stereochemistry without X-ray, perform a 1D-NOESY experiment irradiating the methine proton at C1 (cyclobutane).

-

Positive Result: Enhancement of the methine signal at C3 indicates spatial proximity

cis isomer . -

Negative Result: Lack of enhancement indicates trans-relationship

trans isomer .

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-93.5.1.3 Relative Configuration.[6] International Union of Pure and Applied Chemistry.[Link]

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

-

Wiberg, K. B., et al. (1984). Conformational energies of substituted cyclobutanes. Journal of the American Chemical Society. [Link]

-

Cram, D. J., & Steinberg, H. (1951). Macro Rings. I. Preparation and Spectra of the Paracyclophanes. Journal of the American Chemical Society. (Foundational work on cyclophane/cyclobutane strain). [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. vaia.com [vaia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

Molecular weight and formula of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

An In-depth Technical Guide to Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate, a compound of significant interest to researchers in drug discovery and materials science. This document elucidates its physicochemical properties, proposes a detailed synthetic pathway, and explores its potential applications, grounding all claims in established scientific principles and authoritative literature. The guide is structured to provide both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is a unique small molecule that incorporates three key structural motifs: a 4-bromophenyl group, a 1,3-disubstituted cyclobutane ring, and a methyl acetate moiety. The strategic combination of these fragments suggests a rich potential for this compound in medicinal chemistry and materials science. The benzene ring is a common feature in marketed drugs; however, its indiscriminate use can lead to poor physicochemical properties.[1] The inclusion of a bromine atom on the phenyl ring can influence the molecule's metabolic stability and binding interactions through halogen bonding.[2][3] The cyclobutane core is of particular interest as a saturated, conformationally restricted scaffold that can serve as a bioisostere for aromatic rings, potentially improving pharmacokinetic profiles.[4][5] Finally, the methyl ester functionality may act as a prodrug, designed to be hydrolyzed by cellular esterases to release an active carboxylic acid metabolite.[6][7][8] This guide will delve into the technical details of this promising compound.

Part 1: Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in biological and chemical systems. Computational methods provide reliable predictions for these key physicochemical parameters, which are crucial in early-stage drug discovery.[9]

Core Structural Information

Based on its chemical name, the molecular formula and weight have been determined.

-

Chemical Name: Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

-

Molecular Formula: C₁₃H₁₅BrO₂

-

Molecular Weight: 283.17 g/mol

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties, which are essential for assessing the compound's drug-likeness and potential pharmacokinetic profile. These values are computationally derived and serve as a valuable guide for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates lipophilicity and potential for membrane permeability.[] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Influences cell permeability and oral bioavailability. |

| Number of Hydrogen Bond Acceptors | 2 | Affects solubility and binding interactions. |

| Number of Hydrogen Bond Donors | 0 | Impacts solubility and binding characteristics. |

| Number of Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |

Note: Predicted values are based on computational models and may vary from experimental results.

Part 2: Synthesis and Characterization

A robust and scalable synthetic route is paramount for the further investigation of any compound of interest. While a specific synthesis for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate has not been reported, a chemically sound pathway can be proposed based on established methods for creating 1,3-disubstituted cyclobutanes.[4][11][12][13]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve a [2+2] cycloaddition as the key step to form the cyclobutane ring.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from commercially available materials.

Step 1: [2+2] Cycloaddition The core cyclobutane ring can be constructed via a Lewis acid-catalyzed [2+2] cycloaddition between 4-bromostyrene and an appropriate allenoate, such as phenyl 2,3-butadienoate. This method is effective for synthesizing 1,3-substituted cyclobutanes.[12]

Step 2: Reduction of the Phenyl Ester The resulting phenyl ester from the cycloaddition can be selectively reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.

Step 3: Conversion to a Halide The primary alcohol is then converted to a more reactive leaving group, such as a bromide, using a reagent like phosphorus tribromide.

Step 4: Cyanide Displacement The cyclobutylmethyl bromide can undergo nucleophilic substitution with sodium cyanide to introduce a nitrile group, extending the carbon chain by one.

Step 5: Hydrolysis and Esterification The nitrile is then subjected to acidic hydrolysis to yield the carboxylic acid, which is subsequently esterified with methanol under acidic conditions (e.g., Fischer esterification) to afford the final product, Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orb.binghamton.edu [orb.binghamton.edu]

- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 8. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Advanced Protocols for [2+2] Photocycloaddition in Cyclobutane Synthesis

Executive Summary

The cyclobutane motif is a high-value structural element in medicinal chemistry, offering rigid sp³-rich scaffolds that improve metabolic stability and define distinct vectors for pharmacophore presentation. While thermal [2+2] cycloadditions are symmetry-forbidden (Woodward-Hoffmann rules), photochemical excitation bypasses this barrier, granting access to strained rings under mild conditions.

This guide moves beyond basic textbook theory to provide actionable, field-proven protocols for:

-

Visible-light photocatalysis (enabling stereocontrol and functional group tolerance).[1][2][3][4]

-

Continuous flow processing (solving the photon attenuation limit for scale-up).

-

Mechanistic troubleshooting (controlling regio- and diastereoselectivity).

Mechanistic Foundations & Critical Parameters

Orbital Symmetry and Excited States

Unlike thermal methods, light absorption promotes an electron from the HOMO to the LUMO, altering orbital symmetry. The reaction proceeds via two distinct pathways depending on the spin state:[5]

-

Singlet State (

): Often concerted or short-lived diradical. Stereospecific (retention of alkene geometry). -

Triplet State (

): Accessed via Intersystem Crossing (ISC) or triplet sensitization. Proceeds via a long-lived 1,4-diradical intermediate, allowing bond rotation and thermodynamic equilibration (loss of alkene stereochemistry).

Visualization: Reaction Pathway

The following diagram illustrates the divergence between direct excitation and sensitized pathways.

Figure 1: Mechanistic bifurcation between direct UV excitation (S1/T1 mix) and sensitized triplet energy transfer (pure T1).

Experimental Protocols

Protocol A: Visible-Light Mediated Intermolecular [2+2] (Yoon Method)

Best for: Enones, mild conditions, and stereocontrol using Lewis Acid co-catalysis.

Concept: Utilizing a transition metal photocatalyst (e.g.,

Materials:

-

Substrate: Aryl enone (1.0 equiv) + Lithium salt (Lewis Acid).

-

Olefin: Methyl vinyl ketone or similar electron-deficient alkene (2-5 equiv).

-

Catalyst:

(2-5 mol%). -

Solvent: Acetonitrile (MeCN) or Nitromethane (

). -

Light Source: Blue LED strip (approx. 460 nm).

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk tube, dissolve the enone (0.5 mmol) and catalyst (5 mol%) in degassed MeCN (0.1 M).

-

Lewis Acid Activation: Add

(2.0 equiv). Note: -

Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen is a potent triplet quencher and will shut down the reaction.

-

Irradiation: Place the tube 2-3 cm from the LED source. Use a fan to maintain temperature at ambient (~25°C).

-

Monitoring: Monitor by TLC/UPLC every 2 hours.

-

Workup: Dilute with ether, wash with water (to remove Li salts and catalyst), dry over

, and concentrate. Purify via flash chromatography.

Self-Validation Check:

-

If conversion stalls <20%, check oxygen levels. The solution should remain clear/orange (color of Ru catalyst). Darkening often indicates catalyst decomposition due to

.

Protocol B: Scalable Continuous Flow Synthesis

Best for: Scale-up (>1g), UV-driven reactions, and maximizing photon flux.

Concept: Batch photoreactions suffer from the Beer-Lambert law—light penetration drops exponentially with depth. Flow reactors (micro-tubing) ensure a short path length (<1 mm), ensuring uniform irradiation and preventing over-irradiation of products.

Equipment Setup:

-

Pump: HPLC pump or syringe pump (acid resistant).

-

Reactor: FEP (Fluorinated Ethylene Propylene) tubing (1/16" OD, 0.8 mm ID) coiled around a quartz cooling jacket.

-

Light: Medium Pressure Hg Lamp (broadband UV) or High-Power LED Module (365 nm).

Diagram: Flow Reactor Design

Figure 2: Continuous flow setup maximizing surface-area-to-volume ratio for efficient photon flux.

Protocol Steps:

-

Reactor Sizing: Calculate reactor volume (

). For 10 m of 0.8 mm ID tubing, -

Residence Time (

): Determine required irradiation time in batch (e.g., 30 min). Set flow rate (-

Example: For 30 min reaction in a 5 mL reactor, Flow Rate = 0.167 mL/min.

-

-

Solvent Selection: Use solvents transparent at the irradiation wavelength (Acetonitrile, DCM, Methanol). Avoid Acetone (absorbs <330 nm).

-

Operation:

-

Flush system with pure solvent.

-

Turn on lamp and allow 5 min warm-up.

-

Switch to reagent stream.

-

Collect steady-state output (discard the first 1.5 reactor volumes).

-

-

Safety: Use a Back Pressure Regulator (BPR) set to 75 psi if operating near solvent boiling point to prevent bubble formation (slug flow), which disrupts light absorption.

Data Analysis & Troubleshooting

Regioselectivity Rules (Corey-De Mayo)

The orientation of cycloaddition is governed by dipole interactions in the exciplex.

| Substrate Pair | Dominant Isomer | Electronic Driver |

| Cyclopentenone + Electron-Rich Alkene | Head-to-Tail | Dipole alignment of excited enone ( |

| Cyclopentenone + Electron-Poor Alkene | Head-to-Head | Minimized electrostatic repulsion; often mixture without Lewis Acid. |

| Intramolecular Tethers | Rule of 5 | Geometric constraints usually dictate the "Straight" (uncrossed) product. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Polymerization | Concentration too high; Over-irradiation. | Dilute substrate (<0.05 M); Switch to Flow Chemistry to limit exposure time. |

| No Reaction | Oxygen quenching; Lamp degradation. | Degas via freeze-pump-thaw or vigorous sparging; Check lamp intensity (actinometry). |

| Low Stereoselectivity | Racemic background reaction (Direct UV). | Use a visible light sensitizer + Chiral Lewis Acid (Bach's method) to ensure only the catalyzed complex absorbs light. |

| Precipitation | Dimer insolubility. | Change solvent (e.g., add 10% DCM to MeCN); Use ultrasonic bath in flow setup. |

References

-

Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[4] Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society.

-

Du, J., & Yoon, T. P. (2009).[2][4] Crossed intermolecular [2+2] cycloadditions of acyclic enones via visible light photocatalysis.[2][6] Journal of the American Chemical Society.

-

Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016).[7] Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews.

-

(Cited via context from Bach Group research)

-

-

Williams, J. D., et al. (2019). Scalable Photosensitized [2+2] Cycloadditions in Flow. Organic Process Research & Development.

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.

-

Vapourtec Application Notes.

Disclaimer: Photochemical reactions involve high-energy UV radiation and pressurized systems. Always wear UV-rated safety glasses and operate reactors behind blast shields.

Sources

- 1. [2+2] cycloaddition of 1,3-dienes by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crossed intermolecular [2+2] cycloadditions of acyclic enones via visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]

- 5. Discuss [2+2] cycloaddition reaction by Woodward-Hoffmann rule. | Filo [askfilo.com]

- 6. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasoc.it [iasoc.it]

Application Notes & Protocols for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate: A Versatile Intermediate in Medicinal Chemistry

Introduction

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional structures, improve metabolic stability, and serve as a rigid scaffold for orienting pharmacophoric elements.[1][2] When functionalized with synthetically versatile handles, such as a bromo-aromatic group, these structures become powerful intermediates for the rapid elaboration of compound libraries. Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate is one such building block, strategically designed for diversification. The 4-bromophenyl group serves as a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, while the methyl ester provides a gateway to amides, carboxylic acids, and other derivatives.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate. We will provide not just procedural steps, but also the underlying chemical logic, enabling users to adapt and troubleshoot these protocols for their specific synthetic targets. While this specific compound is not widely cataloged, its reactivity can be confidently predicted from well-established principles of organic synthesis and data from closely related analogs.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible synthesis. The properties for Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate are projected based on its ethyl ester analog and similar structures.[3]

| Property | Predicted Value / Information | Source / Justification |

| Molecular Formula | C₁₃H₁₅BrO₂ | Derived from structure |

| Molecular Weight | 283.16 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on related compounds |

| Boiling Point | > 270 °C at 760 mmHg (Predicted) | Extrapolated from similar structures[4] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF). Insoluble in water. | Standard for non-polar organic esters |

| Storage | Store in a cool, dry, well-ventilated area, sealed in a dry environment.[3] | Standard for reactive organic compounds |

Safety & Handling

As a brominated organic compound, appropriate safety measures are mandatory.

-

General Handling : Handle only under a chemical fume hood.[5] Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Hazards : May cause skin, eye, and respiratory irritation.[4][5] Avoid inhalation of vapors or mists.

-

Fire Safety : Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary.[8][9]

-

Disposal : Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[5][8]

Proposed Synthetic Strategy

Given the compound's limited commercial availability, a reliable synthetic route is paramount. A logical approach involves the construction of the core cyclobutane ring, followed by functional group manipulation. One of the most robust methods for cyclobutane synthesis is the [2+2] cycloaddition.[1][10]

Diagram 1: Proposed workflow for the synthesis of the target compound.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The 4-bromophenyl moiety is an ideal handle for creating new carbon-carbon bonds, a critical step in scaffold elaboration for drug discovery. The Suzuki-Miyaura coupling is a robust and versatile choice for this transformation.

Causality and Experimental Design: The reaction relies on a Pd(0) catalyst that undergoes oxidative addition into the aryl-bromide bond. This is followed by transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction steps. A bulky, electron-rich phosphine ligand like SPhos or XPhos is often effective for aryl bromides. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. An inert atmosphere is non-negotiable, as oxygen can oxidize and deactivate the Pd(0) catalyst.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate with a generic arylboronic acid.

Reagents and Materials:

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

| Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate | 283.16 | 1.0 | 283 mg |

| Arylboronic Acid | Varies | 1.2 | 1.2 mmol |

| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg |

| SPhos (Ligand) | 410.57 | 0.04 | 16.4 mg |

| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.5 | 345 mg |

| 1,4-Dioxane | - | - | 5 mL |

| Water | - | - | 1 mL |

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and add this solid mixture to the reaction flask.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvents (1,4-dioxane and water) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Alternative Transformation: Ester Hydrolysis to Carboxylic Acid

Converting the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks access to a vast chemical space, particularly for amide library synthesis via coupling with amines. Saponification using a base like lithium hydroxide is a standard and reliable method.

Causality and Experimental Design: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. An acid-base reaction between the resulting carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product. A mixed solvent system like THF/water or Methanol/water is used to solubilize both the non-polar organic substrate and the ionic base.

Protocol 4.1: Saponification of Methyl Ester

Reagents and Materials:

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

| Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate | 283.16 | 1.0 | 283 mg |

| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 3.0 | 126 mg |

| Tetrahydrofuran (THF) | - | - | 4 mL |

| Water | - | - | 2 mL |